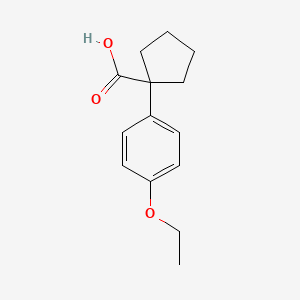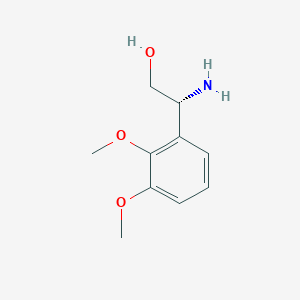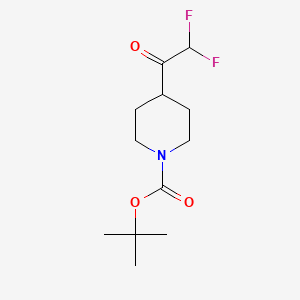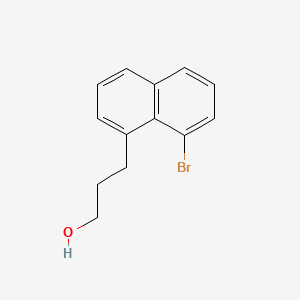
3-(8-Bromonaphthalen-1-yl)propan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(8-Bromonaphthalen-1-yl)propan-1-ol is an organic compound with the molecular formula C13H13BrO It is a brominated derivative of naphthalene, a polycyclic aromatic hydrocarbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Bromonaphthalen-1-yl)propan-1-ol typically involves the bromination of naphthalene followed by a series of reactions to introduce the propanol group. One common method involves the following steps:
Bromination of Naphthalene: Naphthalene is brominated using bromine in the presence of a catalyst such as iron(III) bromide to yield 1-bromonaphthalene.
Grignard Reaction: 1-Bromonaphthalene is then reacted with magnesium in dry ether to form the Grignard reagent, 1-naphthylmagnesium bromide.
Addition of Propanal: The Grignard reagent is reacted with propanal to form the corresponding alcohol, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
3-(8-Bromonaphthalen-1-yl)propan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding naphthylpropanol.
Substitution: The bromine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) can be used for substitution reactions.
Major Products Formed
Oxidation: 3-(8-Bromonaphthalen-1-yl)propan-1-one or 3-(8-Bromonaphthalen-1-yl)propanoic acid.
Reduction: 3-(8-Naphthalen-1-yl)propan-1-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(8-Bromonaphthalen-1-yl)propan-1-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used as a probe to study biological processes involving brominated aromatic compounds.
Industry: Used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 3-(8-Bromonaphthalen-1-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
1-Bromonaphthalene: A simpler brominated naphthalene derivative.
3-(1-Naphthyl)propan-1-ol: A non-brominated analog.
8-Bromo-1-naphthaldehyde: A brominated naphthalene derivative with an aldehyde group.
Uniqueness
3-(8-Bromonaphthalen-1-yl)propan-1-ol is unique due to the presence of both a bromine atom and a propanol group, which allows it to participate in a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
特性
分子式 |
C13H13BrO |
|---|---|
分子量 |
265.14 g/mol |
IUPAC名 |
3-(8-bromonaphthalen-1-yl)propan-1-ol |
InChI |
InChI=1S/C13H13BrO/c14-12-8-2-6-10-4-1-5-11(13(10)12)7-3-9-15/h1-2,4-6,8,15H,3,7,9H2 |
InChIキー |
FJJZCUPXCSKTPA-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)CCCO)C(=CC=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-Ethoxybicyclo[2.2.1]heptane-1-carboxylicacid](/img/structure/B13600173.png)




![Tert-butyl 1,1-difluoro-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B13600206.png)
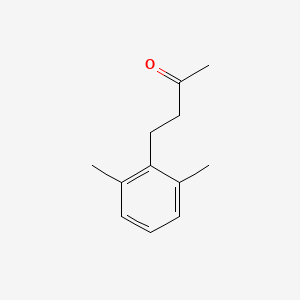
![[3-(Methoxycarbonyl)-2,4-dimethylphenyl]boronicacid](/img/structure/B13600211.png)
